molecular formula C16H21N7O7S3 B1203254 Cefminox CAS No. 84305-41-9

Cefminox

Cat. No. B1203254
CAS RN: 84305-41-9
M. Wt: 519.6 g/mol
InChI Key: JSDXOWVAHXDYCU-VXSYNFHWSA-N
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Description

Cefminox is a broad-spectrum, bactericidal cephalosporin antibiotic. It is especially effective against Gram-negative and anaerobic bacteria . It is a second-generation β-lactam cephalosporin antibiotic that also a sodium salt .


Synthesis Analysis

The synthesis of Cefminox was investigated using cell-free extracts of Streptomyces clavuligerus. The substrates used were alpha-ketoglutarate, L-ascorbic acid, FeSO(4), S-adenosyl-L-methionine, and 7alpha-demethoxycefminox .


Chemical Reactions Analysis

A study has been conducted on the separation and characterization of unknown impurities and isomers in Cefminox sodium. The study used liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) with the positive mode of electrospray ionization (ESI) method .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cefminox are not explicitly mentioned in the search results .

Scientific Research Applications

  • Broad Antibacterial Activity : Cefminox shows activity against a wide range of bacteria, particularly Gram-negative and anaerobic bacteria. It demonstrates a dual action mechanism contributing to its bactericidal activity (Watanabe & Omoto, 1990).

  • Clinical Applications in Respiratory and Urinary Tract Infections : Clinical trials have shown its effectiveness in treating respiratory and urinary tract infections, though it may cause adverse reactions like allergies (Jiang Xiaoya, 2015).

  • Obstetrics and Gynecology : Cefminox has been used in treating obstetrical and gynecological infections, with effectiveness in cases like intrauterine infections and pyosalpinx (Tateno & Maruyama, 1985).

  • Pharmacokinetics and Drug Interactions : The pharmacokinetics of Cefminox involve mainly renal excretion, and it is crucial in treating infections caused by susceptible bacteria. Attention should be given to drug interactions and adverse reactions (Wang Da, 2014).

  • Synthesis Methods : Research on the synthesis of Cefminox using cell-free extracts of Streptomyces clavuligerus shows potential for enzymatic processes in its production (Kim et al., 2000).

  • Comparison with Other Antibiotics : Studies comparing Cefminox with other antibiotics like Metronidazole and Gentamicin in treating intra-abdominal infections suggest its efficacy and safety (Torres et al., 2000).

  • Adverse Drug Reactions Analysis : Analysis of adverse drug reactions induced by Cefminox highlights the need for careful monitoring during its administration, particularly for patients over 60 years of age (Min & Ying, 2011).

  • Electrochemical Analysis : Studies have examined the electrochemical behavior of Cefminox, proposing methods for its determination in human urine (Hilali et al., 2003).

Safety And Hazards

Cefminox has been classified as harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDXOWVAHXDYCU-VXSYNFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016174
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefminox

CAS RN

84305-41-9
Record name Cefminox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84305-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefminox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefminox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFMINOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
N Iwai, Y Taneda, M Shibata, F Mizoguchi… - … Japanese Journal of …, 1985 - europepmc.org
A new antibiotic of cephamycin group, cefminox (CMNX, MT-141) was studied both fundamentally and clinically in the field of pediatrics. The minimum inhibitory concentrations (MIC) of …
Number of citations: 1 europepmc.org
DB Hoellman, SK Spangler, MR Jacobs… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… was used to test the activity of cefminox, a β-lactamase-stable … Overall, cefminox was the most active β-lactam, with an MIC … Cefminox was especially active against Bacteroides fragilis(…
Number of citations: 14 journals.asm.org
K WATANABE, K SAWA, M BUNAI… - The Journal of …, 1985 - jstage.jst.go.jp
Results Antibacterial Spectrum Tables I and 2 present the results of studies on the anaerobic antibacterial spectrum of CMNX in comparison with LMOX, CMX, CZX and CFX. CMNX …
Number of citations: 10 www.jstage.jst.go.jp
T Nakamura, I Hashimoto, Y Sawada… - … Japanese Journal of …, 1985 - europepmc.org
Cefminox sodium (CMNX, MT-141), a new semisynthetic cephamycin, having marked resistance to beta-lactamase, and a broad spectrum of antibacterial activity against various …
Number of citations: 3 europepmc.org
JR Fang - Reactions, 2015 - search.proquest.com
… by cefminox. . .The woman had taken cephalosporins prior to admission and secondary sensitization following the use of cefminox … Based on the rash and the use of drugs, cefminox-…
Number of citations: 0 search.proquest.com
F Soriano, R Edwards… - Antimicrobial agents and …, 1992 - Am Soc Microbiol
MICs and turbidimetric experiments revealed a negligible inoculum effect with two Escherichia coli strains exposed to cefminox and cefoxitin, whereas a marked inoculum effect was …
Number of citations: 27 journals.asm.org
Y Kuang, M Song, X Zhou, J Mi, Z Zhang, G Liu… - Chemical Engineering …, 2023 - Elsevier
… method using cefminox sodium as sole precursor. The prepared cefminox sodium carbon … As retained part of the structure and antibacterial properties of cefminox sodium, cefminox …
Number of citations: 1 www.sciencedirect.com
T Motohiro, K Tanaka, T Koga, Y Shimada… - … Japanese Journal of …, 1985 - europepmc.org
Cefminox (CMNX, MT-141), a newly developed injectable cephem antibiotic, was administered intravenously as one shot injection at 3 different dosages of 10, 20 and 40 mg/kg to 9 …
Number of citations: 3 europepmc.org
M Diez, B Ruiz-Feliú, E Ródenas, F Noguerales… - Current therapeutic …, 1996 - Elsevier
… and 3 (6.5%) with cefoxitin; intra-abdominal infection, 1 (2.1%) in the cefminox … cefminox 2-g monotherapy offers good prophylaxis in elective colorectal surgery. In this setting, cefminox …
Number of citations: 4 www.sciencedirect.com
R Garrido, A Novo, S Quintana, MA Macía… - Clinical drug …, 1997 - Springer
… to be as effective as several doses, Cefminox, a new broad-… concentrations attained,116,171 cefminox can be effective … erability of a single dose of cefminox versus 3 standard doses of …
Number of citations: 3 link.springer.com

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